Home > Products > Screening Compounds P50097 > N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide - 1396678-02-6

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Catalog Number: EVT-3080267
CAS Number: 1396678-02-6
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It demonstrated high selectivity for the CB1R and effectively reduced body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism.

Relevance: Although MK-5596 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide possess different core structures, they share a key structural feature: both compounds contain a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and pharmacological profiles.

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It exhibits a more rapid onset of action than omeprazole and greater potency than the marketed acid pump antagonist revaprazan.

Relevance: While structurally distinct from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, PF-03716556 contains a chroman ring system, albeit with a different substitution pattern than the 4-hydroxychroman found in the target compound. This shared structural element may contribute to similar physicochemical properties and potential interactions with biological targets.

endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound belongs to a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives explored as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. It exhibited the highest affinity for 5-HT3 receptors (Ki = 0.019 nM) and long-lasting antagonistic activity in rats.

Relevance: Although structurally different from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, both compounds are classified as carboxamides. They share a common structural motif featuring an aromatic ring system linked to a carboxamide group, potentially suggesting similarities in their hydrogen bonding capabilities and interactions with biological targets.

(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist, exhibiting high affinity for the receptor (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 micrograms/kg i.v.). [, ]

Relevance: This compound and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide belong to the same chemical class, both being carboxamides. This structural similarity suggests potential similarities in their hydrogen bonding properties and interactions with biological targets. [, ]

N-[coumarin-6-yl]-3-methyl-5-(4-hydroxy-8-methylcoumarin-3-yl)pyrazole

Compound Description: This compound is part of a series of N-[coumarin-6-yl]-3-methyl-5-(hydroxy/methyl/4-hydroxy-8-methylcoumarin-3-yl)pyrazoles synthesized and investigated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities.

Relevance: N-[coumarin-6-yl]-3-methyl-5-(4-hydroxy-8-methylcoumarin-3-yl)pyrazole and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide share a common pyrazole ring system within their structures. This suggests potential similarities in their physicochemical properties and potential interactions with biological targets.

(2S,3R,4S)-N’-Benzyl-N’’-Cyano-N-(3,4-dihydro-2-Dimethoxymethyl-3-Hydroxy-2-Methyl-6-Nitro-2H-Benzopyran-4-yl)-Guanidine (KR-31372)

Compound Description: KR-31372 is a potassium-channel opener with cardiovascular therapeutic activities. It has shown significant cardioprotective effects against ischemic/reperfusion injury in both rats and dogs. These cardioprotective effects are believed to be mediated through the activation of mitochondrial KATP channels.

Relevance: KR-31372 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide both incorporate a substituted benzopyran moiety in their structures. This shared feature suggests potential similarities in their pharmacological profiles and binding affinities towards relevant target proteins.

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Compound Description: This compound is a potential potassium-channel opener with cardiovascular therapeutic activities. Its structure features specific substituents and stereochemistry, positioning the 2-dimethoxymethyl and 3-hydroxyl groups axially and the 4-acetamide group pseudo-equatorially.

Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, this compound incorporates a substituted benzopyran core. This structural similarity suggests potential overlaps in their pharmacological profiles and interactions with relevant target proteins, particularly those involved in cardiovascular function.

4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide (I)

Compound Description: Compound I is an anti-inflammatory agent, synthesized through a novel process starting from 3-amino-5-methylisoxazole. It is useful in treating inflammation. The synthesis involves a rearrangement of an intermediate, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide (IV) to provide 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide (V), which undergoes methylation and a second rearrangement to yield the desired compound I.

Relevance: Compound I, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, features a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and their pharmacological profiles, particularly with regard to anti-inflammatory activity.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL) (EL IC50 = 61 nM, ELHDL IC50 = 454 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL).

Relevance: Both compound 5 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide are classified as carboxamides. This structural similarity hints at potential commonalities in their hydrogen bonding properties and interactions with biological targets.

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

Compound Description: Compound 6a is a potent inhibitor of endothelial lipase (EL) (EL IC50 = 41 nM, ELHDL IC50 = 1760 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL). Compound 6a was identified through deck mining and served as a starting point for the optimization of EL inhibitors.

Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, compound 6a is a carboxamide. This structural similarity suggests potential commonalities in their hydrogen bonding properties and interactions with biological targets.

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

Compound Description: Compound 7c is an optimized endothelial lipase (EL) inhibitor (EL IC50 = 148 nM, ELHDL IC50 = 218 nM) with improved pharmacokinetic properties compared to compound 6a. Despite achieving targeted plasma exposures based on enzyme activity and protein binding, 7c did not increase HDL-C levels in vivo, highlighting the need for more physiologically relevant in vitro assays.

Relevance: Compound 7c, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, belongs to the carboxamide class. This shared structural feature suggests potential similarities in their hydrogen bonding properties and interactions with biological targets.

Overview

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. It features a unique combination of a hydroxychroman moiety and a 5-methylisoxazole structure, indicating potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics which may confer specific pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving the respective starting materials, primarily focusing on the formation of the isoxazole and chroman structures. The synthesis and characterization of this compound are documented in patent literature, which often outlines methods for its preparation and potential applications in therapeutic contexts .

Classification

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Functional Groups: Carboxamide, Hydroxy, Isoxazole
  • Therapeutic Potential: Neuroprotective agents, anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves several steps:

  1. Formation of Isoxazole Ring: This can be achieved through the reaction of an appropriate hydrazone with an α,β-unsaturated carbonyl compound.
  2. Methylation: The introduction of a methyl group at the 5-position of the isoxazole can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate.
  3. Carboxamide Formation: The carboxamide group can be introduced via reaction with an amine or through direct acylation techniques.

Technical Details

The synthetic pathway often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed for characterization and purity assessment .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H15N2O3
  • Molecular Weight: Approximately 255.29 g/mol
  • Key Functional Groups: Hydroxy group (-OH), Carboxamide (-C(=O)NH2), Isoxazole ring
Chemical Reactions Analysis

Reactions

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide group may undergo hydrolysis to yield corresponding carboxylic acids.
  3. Condensation Reactions: Can react with other amines or alcohols to form more complex molecules.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with improved pharmacological profiles .

Mechanism of Action

Process

The mechanism of action for N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide is hypothesized to involve interaction with specific biological targets such as receptors or enzymes involved in neuroprotection and inflammation.

Data

Preliminary studies suggest that this compound may act as an antagonist or modulator at certain receptor sites, influencing pathways related to neuroinflammation and cellular stress responses. Detailed mechanistic studies are required to elucidate its full pharmacodynamic profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carboxamides and heterocycles, particularly in nucleophilic substitution reactions.
Applications

Scientific Uses

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for drugs targeting neurodegenerative diseases due to its structural properties that may confer neuroprotective effects.
  2. Research Tool: Useful in studies exploring receptor interactions and mechanisms of action related to inflammation and neuroprotection.

Research into this compound continues to explore its full therapeutic potential and applications within medicinal chemistry .

Properties

CAS Number

1396678-02-6

Product Name

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C15H16N2O4

Molecular Weight

288.303

InChI

InChI=1S/C15H16N2O4/c1-10-8-12(17-21-10)14(18)16-9-15(19)6-7-20-13-5-3-2-4-11(13)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)

InChI Key

HWQSLKJDLMHPGH-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCC2(CCOC3=CC=CC=C32)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.